molecular formula C18H24N4O4 B2711507 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one CAS No. 433324-31-3

1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one

Cat. No.: B2711507
CAS No.: 433324-31-3
M. Wt: 360.414
InChI Key: YZHFSGLZTJUYKA-UHFFFAOYSA-N
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Description

1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a morpholine and nitro group

Preparation Methods

The synthesis of 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the nitro group: Nitration of the quinoline core can be performed using nitric acid and sulfuric acid.

    Attachment of the morpholinopropyl group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with a morpholinopropylamine.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles.

Scientific Research Applications

1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, given its potential to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the morpholine moiety might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one include:

    Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to varied biological activities and applications.

    Morpholine-containing compounds: These compounds have the morpholine moiety, which can enhance solubility and bioavailability.

    Nitroaromatic compounds: These compounds contain nitro groups, which are often involved in redox reactions and can influence the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

1-ethyl-4-(3-morpholin-4-ylpropylamino)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-2-21-15-7-4-3-6-14(15)16(17(18(21)23)22(24)25)19-8-5-9-20-10-12-26-13-11-20/h3-4,6-7,19H,2,5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHFSGLZTJUYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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